molecular formula C15H14BrN3OS B11963432 N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide

N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide

Cat. No.: B11963432
M. Wt: 364.3 g/mol
InChI Key: YMFWIBFCIZCBOL-UHFFFAOYSA-N
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Description

N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and a benzamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide typically involves the reaction of 4-bromophenyl isothiocyanate with benzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory effect on carbonic anhydrases is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-bromophenyl)amino]carbonothioyl}benzamide
  • N-{[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide
  • N-{[(4-bromophenyl)sulfonyl]benzoyl}-L-valine

Uniqueness

N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays .

Properties

Molecular Formula

C15H14BrN3OS

Molecular Weight

364.3 g/mol

IUPAC Name

N-[[(4-bromophenyl)carbamothioylamino]methyl]benzamide

InChI

InChI=1S/C15H14BrN3OS/c16-12-6-8-13(9-7-12)19-15(21)18-10-17-14(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H2,18,19,21)

InChI Key

YMFWIBFCIZCBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCNC(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

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